molecular formula C17H21NO5 B13666271 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B13666271
M. Wt: 319.4 g/mol
InChI Key: NAIIHICQTJLECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and ethyl groups, as well as two ester functional groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

1-O-benzyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C17H21NO5/c1-3-17(15(20)22-2)12-18(10-9-14(17)19)16(21)23-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3

InChI Key

NAIIHICQTJLECY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of Substituents: The benzyl, methyl, and ethyl groups can be introduced through alkylation reactions using benzyl halides, methyl halides, and ethyl halides, respectively.

    Esterification: The ester functional groups can be introduced through esterification reactions using carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols or the ketone group to a secondary alcohol.

    Substitution: The benzyl, methyl, and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with different alkyl or aryl groups.

Scientific Research Applications

1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

    1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Lacks the ethyl group.

    1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Lacks the methyl group.

    1-Benzyl 3-methyl 3-ethyl-4-hydroxypiperidine-1,3-dicarboxylate: Contains a hydroxyl group instead of a ketone.

Comparison: 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is unique due to the presence of both methyl and ethyl groups, as well as the ketone functional group. This combination of substituents and functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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